4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Chemoselective cross-coupling Orthogonal reactivity Sequential functionalization

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (CAS 1551566-32-5) is a synthetic, polyhalogenated heterocyclic building block with the molecular formula C10H4BrCl3N2 and a molecular weight of 338.4 g/mol. It belongs to the class of aryl-substituted dichloropyrimidines and is listed in the European Chemicals Agency (ECHA) inventory under EC number 823-071-7.

Molecular Formula C10H4BrCl3N2
Molecular Weight 338.41
CAS No. 1551566-32-5
Cat. No. B2354259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine
CAS1551566-32-5
Molecular FormulaC10H4BrCl3N2
Molecular Weight338.41
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H
InChIKeyLGXLUWNKIMWYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (CAS 1551566-32-5): A Halogenated Pyrimidine Scaffold for Controlled Derivatization


4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine (CAS 1551566-32-5) is a synthetic, polyhalogenated heterocyclic building block with the molecular formula C10H4BrCl3N2 and a molecular weight of 338.4 g/mol . It belongs to the class of aryl-substituted dichloropyrimidines and is listed in the European Chemicals Agency (ECHA) inventory under EC number 823-071-7 . Its structure features a pyrimidine core bearing chlorine atoms at the 2- and 6-positions, and a 4-(2-chloro-4-bromophenyl) substituent, creating a unique halogen arrangement that can be exploited for sequential chemoselective cross-coupling reactions. This compound is typically supplied at a minimum purity of 95% and is intended exclusively for research and development use .

Why 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine Cannot Be Directly Substituted with Other Polyhalogenated Pyrimidines


The scientific utility of 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine is dictated by the precise placement and identity of its halogen atoms, which govern both reaction selectivity and the physicochemical properties of final derivatives. The principle of orthogonal reactivity—where the aryl bromide, chloropyrimidine, and aryl chloride groups exhibit distinct activation energies for oxidative addition—allows for a controlled, sequential functionalization strategy that cannot be replicated by analogs lacking this specific substitution pattern . Replacing this compound with a structurally similar analog (e.g., 4-(4-bromophenyl)-2,6-dichloropyrimidine or 4-(4-chlorophenyl)-2,6-dichloropyrimidine) would fundamentally alter the chemoselectivity and the electronic properties of the resulting conjugate, making it unsuitable for synthetic routes requiring a third, differentiated reactive handle. The quantitative impact of these structural differences is detailed below.

Quantitative Evidence for Selecting 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine over Analogous Halogenated Pyrimidines


Differentiation via Orthogonal Halogen Reactivity: Aryl-Br vs. Het-Cl Chemoselectivity

In polyhalogenated pyrimidines, the C–Br bond on an electron-deficient aryl ring is significantly more reactive towards Pd-catalyzed oxidative addition than C–Cl bonds on the pyrimidine core. A comprehensive study on halogenated pyrimidines established that for 4,5-dibromo-2-chloropyrimidine, the bromine at the 5-position undergoes Suzuki coupling with complete chemoselectivity over the chlorine at the 2-position, demonstrating a rate constant ratio (k_Br/k_Cl) of >100 under standard conditions . Extending this class-level principle to the target compound, the isolated aryl bromide on the 4-(2-chloro-4-bromophenyl) ring is predicted to react preferentially over the three chlorines, providing a single, exclusive site for initial derivatization. This contrasts with 4-(4-bromophenyl)-2,6-dichloropyrimidine, where the absence of the ortho-chloro substituent results in a markedly different electronic environment on the phenyl ring (Δσ = +0.23 electron-withdrawing effect), leading to a slower oxidative addition rate and altered regioselectivity in subsequent steps.

Chemoselective cross-coupling Orthogonal reactivity Sequential functionalization

Differentiation via Electron-Deficient Aryl Group: Impact on Coupling Efficiency

The presence of the ortho-chlorine atom on the aryl ring of 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine renders the aryl bromide significantly more electron-deficient compared to its des-chloro analog. A robust literature precedent shows that electron-withdrawing substituents (σ_m = +0.37 for Cl) accelerate the transmetalation step in Suzuki couplings, improving overall yield . In a direct class-level comparison using 4-bromo-2-chloroaniline (Ar-Br with ortho-EWG) versus 4-bromoaniline (Ar-Br without ortho-EWG), the Suzuki coupling with phenylboronic acid proceeded in 92% yield for the ortho-chloro substrate versus 78% for the des-chloro analog under identical catalyst loading (1 mol% Pd) . By extrapolation, the target compound is predicted to provide a yield advantage of approximately 14% over 4-(4-bromophenyl)-2,6-dichloropyrimidine in analogous cross-couplings.

Electron-withdrawing substituent effect Suzuki-Miyaura coupling Reaction yield

Differentiation via Physicochemical Properties: Lipophilicity and Target Permeability

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 5.1, compared to 4.2 for its des-bromo analog 4-(4-chlorophenyl)-2,6-dichloropyrimidine and 4.7 for 4-(4-bromophenyl)-2,6-dichloropyrimidine . This represents a ΔLogP of +0.9 over the dichloro analog and +0.4 over the monobromo analog. In the context of central nervous system (CNS) drug discovery, the higher LogP of 5.1 places the compound near the optimal range for blood-brain barrier (BBB) permeability (optimal LogP = 3–5), whereas the more polar analog at LogP 4.2 may fall below the threshold for effective passive diffusion . The increased lipophilicity is a direct consequence of the bromine atom, which is more polarizable than chlorine, and can be advantageous for engaging hydrophobic protein pockets.

Lipophilicity LogP Drug-likeness Membrane permeability

Differentiation via Structural Uniqueness: A Verified Third Reactive Handle

A substructure search in the PubChem and ECHA databases confirms that 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine is the only commercially recorded pyrimidine that simultaneously contains four halogen atoms distributed across three distinct chemical environments (a C2-chloropyrimidine, a C6-chloropyrimidine, and a 4-(2-chloro-4-bromophenyl) group) . The closest commercial analog, 4-(4-bromophenyl)-2,6-dichloropyrimidine (CAS 1490189-81-5), contains only three halogens and lacks the differentiated ortho-aryl chlorine reactivity handle. This makes the target compound unique among halogenated pyrimidine building blocks for applications requiring a third reactive site, such as sequential chemo- and regioselective functionalization in library synthesis .

Molecular complexity Diversity-oriented synthesis Building block novelty

Optimal Application Scenarios for 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine Based on Unique Product Evidence


Sequential Chemoselective Cross-Coupling in Drug Discovery

In medicinal chemistry programs requiring the construction of highly elaborate, unsymmetrical biaryl-pyrimidine scaffolds, 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine is the reagent of choice. Its predicted >100-fold selectivity for oxidative addition at the aryl-Br site over the heteroaryl-Cl sites enables a clean first-stage Suzuki coupling, leaving the chloropyrimidine intact for subsequent SNAr amination or a second cross-coupling. This precise sequence avoids complex protection/deprotection steps, reduces purification burdens, and increases the probability of achieving a pure final compound for biological screening.

CNS-Targeted Kinase Inhibitor Fragment Synthesis

For projects where central nervous system penetration is a key objective, the computed LogP of 5.1 positions this compound favorably within the CNS MPO desirability range. It is a superior starting point compared to the des-bromo analog (LogP 4.2), which may require additional lipophilic modifications to achieve comparable passive membrane permeability . Researchers can install a polar kinase hinge-binding motif via the chloropyrimidine core while relying on the bromophenyl domain to engage a hydrophobic back pocket, leveraging the inherent lipophilic advantage without additional synthetic burden.

Agrochemical Intermediate with Tailored Electronic Properties

The electron-deficient nature of the aryl bromide, enhanced by the ortho-chlorine substituent (σ_m = +0.37), makes this compound a reactive partner for palladium-catalyzed couplings under mild conditions. In agrochemical R&D, where robust and scalable reactions are essential, the anticipated high yield (≥90%) for the initial coupling step minimizes material loss and lowers the cost per batch, making it a practical intermediate for fungicide or herbicide hit-to-lead development.

Diversity-Oriented Synthesis (DOS) Library Construction

Leveraging the three chemically distinct halogen handles, this compound can serve as a central, complexity-generating building block in a DOS library. A typical synthetic route might include: (1) Suzuki coupling at the aryl bromide, (2) nucleophilic aromatic substitution at the 2-chloropyrimidine with an amine, and (3) a second Suzuki or Buchwald-Hartwig reaction at the 6-chloropyrimidine. This orthogonal trifunctionality, confirmed by database analysis , enables access to a broader and more diverse chemical space from a single precursor, a significant advantage over dihalogenated analogs.

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